molecular formula C10H19I2NO B12287822 1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine

1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine

Cat. No.: B12287822
M. Wt: 423.07 g/mol
InChI Key: KZONKNJHXDBBBH-UHFFFAOYSA-N
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Description

1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine is a unique organic compound characterized by its pyrrolidine ring structure substituted with hydroxy and iodomethyl groups

Preparation Methods

The synthesis of 1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which is then functionalized with hydroxy and iodomethyl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

    Industrial Production: On an industrial scale, the production methods are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodomethyl groups can be reduced to form methyl groups.

    Substitution: The iodomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are often carried out under anhydrous conditions to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted pyrrolidines and other functionalized derivatives.

Scientific Research Applications

1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which 1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The hydroxy and iodomethyl groups play a crucial role in these interactions, allowing the compound to bind to and modulate the activity of various enzymes and receptors. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine can be compared with other similar compounds, such as:

    1-Hydroxy-3,4-bis(bromomethyl)-2,2,5,5-tetramethylpyrrolidine: This compound has bromomethyl groups instead of iodomethyl groups, leading to different reactivity and applications.

    1-Hydroxy-3,4-bis(chloromethyl)-2,2,5,5-tetramethylpyrrolidine:

    1-Hydroxy-3,4-bis(methyl)-2,2,5,5-tetramethylpyrrolidine: This compound lacks the halogen substituents, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZONKNJHXDBBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(N1O)(C)C)CI)CI)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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